(S)-Octahydro-pyrido[1,2-a]pyrazine
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Overview
Description
Pyrazine is a heterocyclic aromatic organic compound that belongs to the class of diazines . It is a symmetrical molecule with the chemical formula C4H4N2 . Pyrrolopyrazine, a biologically active scaffold, contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
Many methods exist for the organic synthesis of pyrazine and its derivatives . For instance, one-pot synthesis of “1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” derivatives was developed via three steps: the formation of a domino imine, intramolecular annulation, and then “Ugi-azide reaction” .Molecular Structure Analysis
The structure of pyrazine comprises a six-membered ring with two nitrogen atoms opposing each other and four carbon atoms interspersed . Due to the presence of nitrogen, pyrazine and its derivatives exhibit a wide range of chemical properties .Chemical Reactions Analysis
Pyrazine and its derivatives have been reported as effective corrosion inhibitors . They function as mixed-type inhibitors for steel and Al and Mg alloys .Physical And Chemical Properties Analysis
Pyrazine is a colorless solid that has a peculiar, penetrating odor . It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms . It possesses a low melting point of 52–54 °C and a boiling point of 138 °C .Scientific Research Applications
Synthesis Methodologies
A novel and efficient synthesis method for Octahydro-pyrazino[1,2-a]pyrazine, starting from 1,3-dichloro-2-propanol and N-tosylated diethylenetriamine, was developed. This methodology provides a convenient route to the compound, utilizing spectroscopy and x-ray diffraction for structure determination (Liang et al., 2004).
Potential Therapeutic Applications
Though not directly involving (S)-Octahydro-pyrido[1,2-a]pyrazine, related structures have been studied for their therapeutic potential. For instance, octahydro-1H-cyclopropa[4,5]pyrrolo[1,2-a]pyrazines were designed as inhibitor of apoptosis proteins (IAP) antagonists, showing significant in vitro and in vivo pharmacological effects (Asano et al., 2013).
Material Science Applications
Pyrido[3,4-b]pyrazine-based organic sensitizers have been synthesized for use in dye-sensitized solar cells (DSSCs), demonstrating high power conversion efficiencies and stability under prolonged light exposure. This highlights the role of pyrazine derivatives in enhancing renewable energy technologies (Ying et al., 2014).
Safety And Hazards
Pyrazine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable solids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
properties
IUPAC Name |
(9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-5-10-6-4-9-7-8(10)3-1/h8-9H,1-7H2/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHPOXROAPYCGT-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCNCC2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CCNC[C@@H]2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Octahydro-pyrido[1,2-a]pyrazine |
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